5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S2/c1-27-17-7-5-14(21)11-19(17)29(25,26)22-15-6-4-13-8-9-23(16(13)12-15)20(24)18-3-2-10-28-18/h2-7,10-12,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNDVPZCXMDBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Thiophene-2-carbonyl Group: The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- This may influence binding affinity and selectivity for neurological targets like α2A/5-HT7 receptors .
- Synthetic Efficiency : The target compound’s synthesis (if analogous to ) would likely require careful optimization, as yields for structurally complex sulfonamides in range from 67–84% .
Functional Analogs from
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) :
- Structure : Shares the 5-chloro-2-methoxy aromatic system but replaces the sulfonamide-indolin-thiophene moiety with a benzamide-ethyl-sulfamoylphenyl group.
- Activity : Demonstrated efficacy in reducing myocardial infarct size in mice, likely via NLRP3 inflammasome inhibition. In contrast, the target compound’s indolin-thiophene group may favor interactions with neurological or metabolic targets.
Physicochemical and Pharmacokinetic Comparisons
Key Insights :
Biological Activity
5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications, particularly in oncology and antiviral research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 412.9 g/mol
- CAS Number : 1021206-99-4
The structure includes a chloro group, a methoxy group, and an indole framework, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1021206-99-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors involved in cancer cell proliferation and viral replication. The presence of the indole moiety is significant as indole derivatives have been documented for their anticancer and antiviral properties.
Anticancer Activity
Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have reported IC values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).
Antiviral Activity
Preliminary data suggest that this compound may also inhibit viral replication, particularly in the context of RNA viruses. The mechanism may involve interference with viral polymerase activity or other critical steps in the viral life cycle.
Case Studies and Research Findings
- Cytotoxicity Assays :
- Mechanistic Studies :
- Antiviral Efficacy :
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Step | Conditions | Yield Improvement Strategy |
|---|---|---|
| Indoline functionalization | DCM, 0°C, TEA | Use DMAP catalyst to reduce side products |
| Sulfonylation | DMF, 25°C, 1.2 eq sulfonyl chloride | Slow addition to minimize dimerization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
